molecular formula C5H10O4 B8627565 5-Methyl-1,4-dioxane-2,3-diol CAS No. 32909-97-0

5-Methyl-1,4-dioxane-2,3-diol

Cat. No. B8627565
CAS RN: 32909-97-0
M. Wt: 134.13 g/mol
InChI Key: LFJVLQBHHRHLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04952332

Procedure details

1 mol of 1,2-propanediol is stirred with 40% strength by weight aqueous glyoxal solution at 50° C. for 3 hours. Water is then distilled off at 70° C. and 100 mbar, leaving 125 g (93% of theory) of 2,3-dihydroxy-5-methyl-1,4-dioxane in the form of a clear, colorless oil which crystallizes on prolonged standing.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH:2]([OH:4])[CH3:3].[CH:6]([CH:8]=[O:9])=[O:7]>>[OH:7][CH:6]1[CH:8]([OH:9])[O:4][CH:2]([CH3:3])[CH2:1][O:5]1

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(C(C)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Water is then distilled off at 70° C.

Outcomes

Product
Name
Type
product
Smiles
OC1OCC(OC1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 125 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.